methanone](/img/structure/B15320730.png)
[(6-Chloropyridin-3-yl)sulfanyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 g/mol . . This compound is characterized by the presence of a chloropyridinyl group and a phenylmethanone group connected via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)sulfanylmethanone typically involves the reaction of 6-chloropyridine-3-thiol with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
6-Chloropyridine-3-thiol+Benzoyl chloride→(6-Chloropyridin-3-yl)sulfanylmethanone+HCl
Industrial Production Methods
Industrial production methods for (6-Chloropyridin-3-yl)sulfanylmethanone are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Chloropyridin-3-yl)sulfanylmethanone can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)sulfanylmethanone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)sulfanylmethanone can be compared with other similar compounds, such as:
(6-Chloropyridin-3-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(6-Chloropyridin-3-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methanone group.
(6-Chloropyridin-3-yl)sulfanylpropane: Similar structure but with a propane group instead of a methanone group.
The uniqueness of (6-Chloropyridin-3-yl)sulfanylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8ClNOS |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
S-(6-chloropyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-11-7-6-10(8-14-11)16-12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FTFFHKYHQCOBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


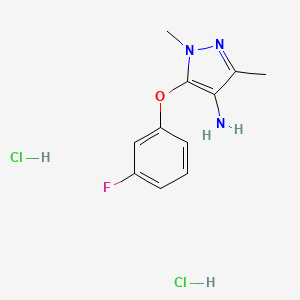

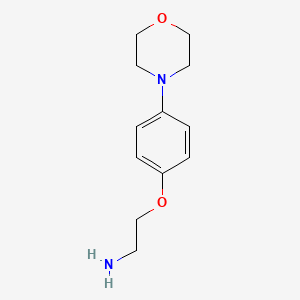
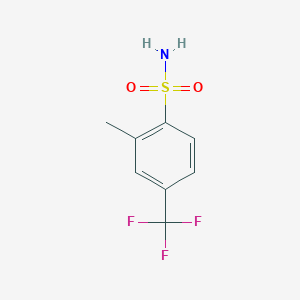
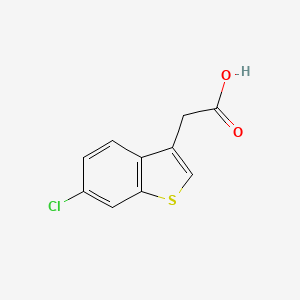
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
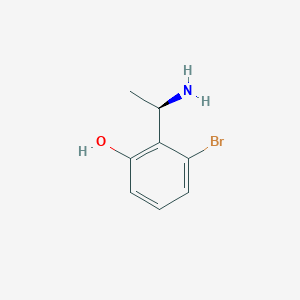
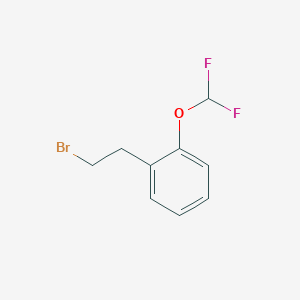

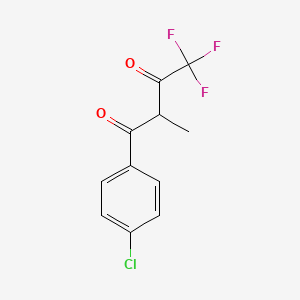
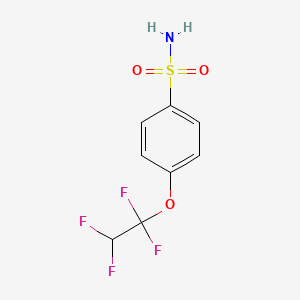

![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)

